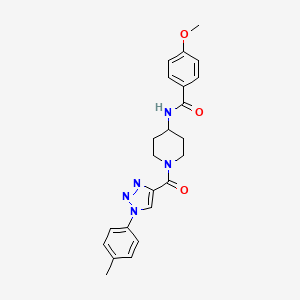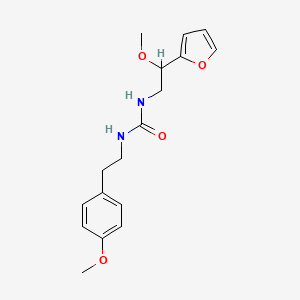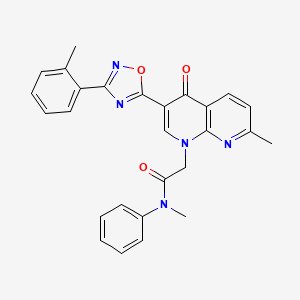
N-methyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is notable for its unique structure, which combines naphthyridine and oxadiazole moieties, contributing to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, including 1,8-naphthyridine and 1,2,4-oxadiazole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions, such as using appropriate catalysts, solvents, and temperatures to form the desired compound. Reaction conditions must be optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by utilizing continuous flow reactors and automated processes to ensure consistent quality and efficiency. The industrial production also involves rigorous quality control measures, including purification steps like crystallization or chromatography, to meet the required standards for various applications.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine moiety, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or other specific functional groups within the compound.
Substitution: Substitution reactions, especially electrophilic or nucleophilic substitutions, can be facilitated due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethyl sulfoxide (DMSO), methanol, dichloromethane
Major Products Formed
Oxidized Derivatives: Formation of naphthyridone or oxadiazolone products
Reduced Derivatives: Formation of reduced naphthyridine or oxadiazole products
Substitution Products: Varied based on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, this compound serves as a building block for creating more complex molecules, enabling the development of novel materials and catalysts.
Biology: The compound is used in biochemical assays and studies due to its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound shows promise as a lead compound for drug discovery, especially in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the formulation of specialty chemicals and advanced materials, contributing to innovations in electronics, coatings, and polymers.
Mecanismo De Acción
Molecular Targets and Pathways: The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, the naphthyridine and oxadiazole moieties may interact with DNA or protein targets, leading to changes in their function and activity.
Comparación Con Compuestos Similares
Comparison with Other Compounds: N-methyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide stands out due to its unique combination of naphthyridine and oxadiazole structures. Similar compounds, such as 1,8-naphthyridine or oxadiazole derivatives, may share certain chemical properties but lack the combined functionalities, making this compound unique in its reactivity and applications.
List of Similar Compounds
1,8-Naphthyridine
1,2,4-Oxadiazole
N-methyl-1,8-naphthyridin-4(1H)-one
5-phenyl-1,2,4-oxadiazole
This detailed analysis of this compound highlights its significance and potential in various scientific and industrial fields. Does that hit the mark?
Propiedades
IUPAC Name |
N-methyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-17-9-7-8-12-20(17)25-29-27(35-30-25)22-15-32(26-21(24(22)34)14-13-18(2)28-26)16-23(33)31(3)19-10-5-4-6-11-19/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNGWQDBYRSWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N(C)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
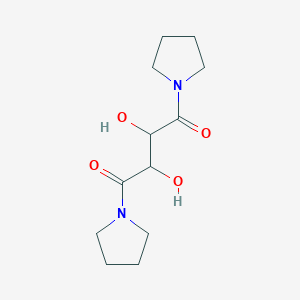
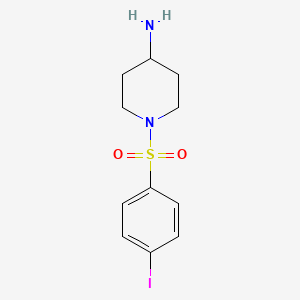
![5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2589074.png)
![6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2589075.png)
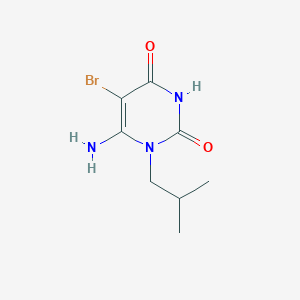
![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)
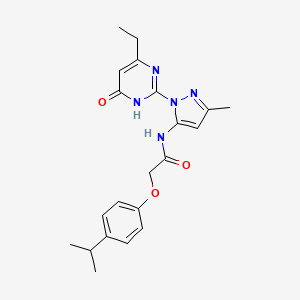
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2589084.png)
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2589085.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate](/img/structure/B2589088.png)
![3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione](/img/structure/B2589090.png)
